molecular formula C13H8F2O B154369 2,4'-Difluorobenzophenone CAS No. 342-25-6

2,4'-Difluorobenzophenone

Cat. No.: B154369
CAS No.: 342-25-6
M. Wt: 218.2 g/mol
InChI Key: LKFIWRPOVFNPKR-UHFFFAOYSA-N
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Description

2,4’-Difluorobenzophenone is an organic compound with the molecular formula C₁₃H₈F₂O. It is a colorless solid that is commonly used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. This compound is known for its stability and unique chemical properties, making it valuable in both research and industrial applications .

Scientific Research Applications

2,4’-Difluorobenzophenone has a wide range of applications in scientific research:

Safety and Hazards

2,4’-Difluorobenzophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Relevant Papers The relevant papers on 2,4’-Difluorobenzophenone include a patent on a method for preparing high-purity 2,4’-Difluorobenzophenone . The method is characterized by its simplicity, environmental friendliness, low cost, high productive rate, and suitability for industrialized production .

Mechanism of Action

Target of Action

2,4’-Difluorobenzophenone is a synthetic compound that is primarily used as an intermediate in the synthesis of other chemicals It is known to be used in the synthesis of flutriafol, a fungicide . Therefore, its primary targets could be the enzymes or proteins that are inhibited by Flutriafol.

Mode of Action

Flutriafol inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Biochemical Pathways

Its derivative flutriafol affects the ergosterol biosynthesis pathway in fungi by inhibiting the enzyme lanosterol 14α-demethylase . This results in a disruption of cell membrane structure and function, leading to the death of the fungus.

Pharmacokinetics

It is known to be a solid at room temperature with a melting point of 22-24°c . It is soluble in organic solvents such as benzene, xylene, and ketones . These properties may influence its absorption and distribution in the body.

Result of Action

Flutriafol inhibits the biosynthesis of ergosterol, disrupting the structure and function of fungal cell membranes and leading to cell death .

Action Environment

The action of 2,4’-Difluorobenzophenone can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it is a solid at room temperature and melts at 22-24°C . Furthermore, its solubility in organic solvents suggests that it may be less effective in aqueous environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4’-Difluorobenzophenone can be synthesized through several methods. One common method involves the acylation of fluorobenzene with 2-fluorobenzoyl chloride in the presence of an aluminum chloride catalyst. The reaction is typically carried out in a solvent such as petroleum ether .

Industrial Production Methods: In industrial settings, the production of 2,4’-Difluorobenzophenone often involves the use of compound solvents like fluorobenzene, dichloromethane, and nitrobenzene. The process includes the reaction of fluorobenzoyl chloride with fluorobenzene, catalyzed by aluminum trichloride. After the reaction, hydrolysis and desolventizing are conducted, followed by recrystallization to obtain high-purity 2,4’-Difluorobenzophenone .

Chemical Reactions Analysis

Types of Reactions: 2,4’-Difluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4,4’-Difluorobenzophenone: Another fluorinated benzophenone with similar applications but different substitution patterns.

    2,2’-Difluorobenzophenone: Differently substituted isomer with distinct chemical properties.

    4-Fluorobenzophenone: A mono-fluorinated derivative with unique reactivity.

Uniqueness: 2,4’-Difluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and high-performance materials .

Properties

IUPAC Name

(2-fluorophenyl)-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFIWRPOVFNPKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40187788
Record name 2,4'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342-25-6
Record name 2,4′-Difluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4'-Difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40187788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-difluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,4'-DIFLUOROBENZOPHENONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 2,4'-Difluorobenzophenone in polymer chemistry?

A1: this compound is a crucial monomer in synthesizing various poly(arylene ether ketone)s (PAEKs). It serves as a building block for these high-performance polymers due to its reactivity towards nucleophilic aromatic substitution reactions. For instance, researchers have utilized this compound alongside other monomers like 4,4'-difluorobenzophenone and 1,3-bis(4′-fluorobenzoyl)benzene to create a range of macrocyclic arylene ether ketone oligomers []. These oligomers, characterized by different ring sizes, exhibit distinct thermal properties and crystallinity, influencing the final polymer characteristics.

Q2: How does the structure of this compound affect its reactivity in polymerization reactions compared to its isomer, 2,6-difluorobenzophenone?

A2: While both this compound and 2,6-difluorobenzophenone are isomers, their differing fluorine atom positions significantly impact their reactivity and subsequent polymer formation. Research indicates that this compound, when reacted with silylated 1,1,1‐tris(4‐hydroxyphenyl)ethane, primarily yields soluble multicyclic oligo- and polyethers []. In contrast, using 2,6-difluorobenzophenone under similar conditions leads to gelation at lower feed ratios. This difference arises from the conformational constraints imposed by the fluorine atoms in 2,6-difluorobenzophenone, promoting gelation over cyclization.

Q3: Are there any established methods to enhance the purity of this compound during its synthesis, and what benefits do they offer?

A3: Yes, researchers have developed methods to synthesize high-purity this compound, a crucial factor for its applications, especially in polymer chemistry. One such method utilizes a compound solvent system (fluorobenzene, dichloromethane, etc.) with aluminum trichloride as a catalyst []. This method boasts several advantages, including a simplified synthetic route, environmental friendliness due to reduced waste, cost-effectiveness, and high production yields. These factors make it particularly suitable for industrial-scale production.

Q4: Has this compound been explored for surface modifications, and what are the outcomes?

A4: Researchers have explored the use of this compound as a photosensitizer in UV-induced graft polymerization for surface modification []. This technique successfully grafted MMA (methyl methacrylate) onto cast polypropylene (CPP) films. The presence of carboxyl groups on the modified film surface, confirmed through FTIR analysis, and the observed decrease in water contact angle with increasing MMA grafting confirm the effectiveness of this method. This surface modification enhances the hydrophilicity of CPP films, potentially broadening their applications.

Q5: Can computational chemistry provide insights into the reactivity of this compound?

A5: Absolutely, computational chemistry tools play a vital role in understanding the reactivity of this compound, particularly in selective C-H and C-F activation reactions. Studies employing density functional theory (DFT) calculations have investigated the mechanisms and energetics of these reactions with cobalt complexes []. These simulations help predict the preferred activation pathway (C-H or C-F) based on the activator used (e.g., Co(PMe3)4 or CoMe(PMe3)4) and the substrate's structure. Such insights are invaluable for designing new catalysts and optimizing reaction conditions for specific transformations involving this compound.

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